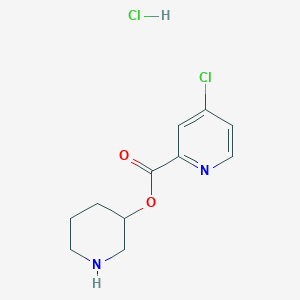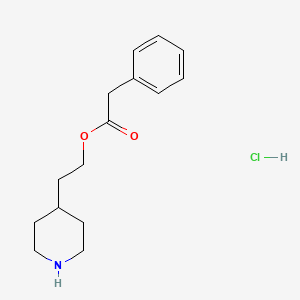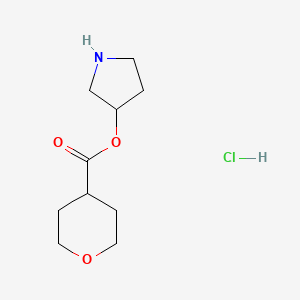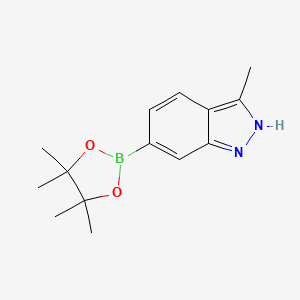![molecular formula C17H27BrO5 B1397111 [2-(2-{2-[2-(2-Bromo-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxymethyl]benzene CAS No. 675606-48-1](/img/structure/B1397111.png)
[2-(2-{2-[2-(2-Bromo-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxymethyl]benzene
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with an ethoxymethyl group attached, which itself has multiple ethoxy groups attached to it. Each ethoxy group consists of an oxygen atom bonded to an ethyl group .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. It’s likely that it could participate in reactions typical for ethers and aromatic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. It’s likely to be a liquid at room temperature with a relatively high boiling point due to the presence of multiple ether groups .
Scientific Research Applications
Synthesis and Transformation of Organic Compounds:
- (J. Zhuo, H. Wyler, & K. Schenk, 1995) explored the syntheses of certain bromo-ethoxy compounds and their transformation into other organic compounds, demonstrating the versatility of these molecules in organic synthesis.
- (Minami Kuroda & K. Kobayashi, 2015) developed a two-step synthesis process for creating specific alkoxy-isoindoles, showcasing the use of bromo-ethoxy derivatives in facilitating complex chemical reactions.
Development of Liquid-Crystalline Networks:
- (H. Kihara, Takashi Kato, T. Uryu, & J. Fréchet, 1996) discussed the preparation of supramolecular liquid-crystalline networks using multifunctional hydrogen-bonding molecules, highlighting the role of certain ethoxy-benzene derivatives in the formation of these complex structures.
Gas Chromatography Techniques:
- (Jiang Qin, 2005) and (Jiang Qin, 2005) both worked on the development of gas chromatography methods for the separation of position isomers of bromo-ethoxy-methyl-benzene, demonstrating the analytical applications of these compounds.
Synthesis of Pharmaceutical and Biological Compounds:
- (Shuju Guo et al., 2011) synthesized bromophenols from red algae as PTP1B inhibitors, indicating the potential for creating biologically active compounds from bromo-ethoxy derivatives.
Research in Crystallography:
- (K. Ha, 2012) conducted a study on the crystal structure of an ethoxy-benzene derivative, contributing to the field of crystallography and the understanding of molecular structures.
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrO5/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5H,6-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBDCYDPGFZZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-{2-[2-(2-Bromo-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxymethyl]benzene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

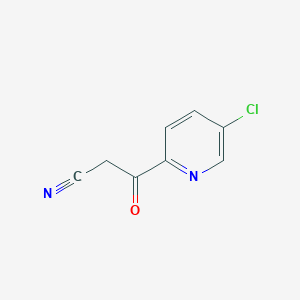
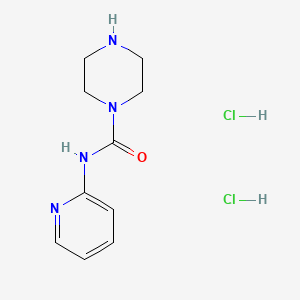
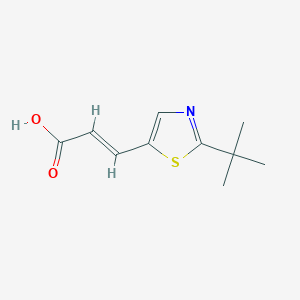
![4-{[(4-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397034.png)


![[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride](/img/structure/B1397037.png)
![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1397040.png)
